molecular formula C10H13N B3314562 2-Methyl-3-(5-methyl-2-pyridyl)-1-propene CAS No. 951887-19-7

2-Methyl-3-(5-methyl-2-pyridyl)-1-propene

Cat. No.: B3314562
CAS No.: 951887-19-7
M. Wt: 147.22 g/mol
InChI Key: BXNXFRNMBXJZLF-UHFFFAOYSA-N
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Description

2-Methyl-3-(5-methyl-2-pyridyl)-1-propene is a pyridine derivative characterized by a propene backbone substituted with a 5-methyl-2-pyridyl group and a methyl group. Its molecular formula is C₁₀H₁₂N, and its structure combines a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) with an unsaturated hydrocarbon chain.

Properties

IUPAC Name

5-methyl-2-(2-methylprop-2-enyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8(2)6-10-5-4-9(3)7-11-10/h4-5,7H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNXFRNMBXJZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259915
Record name 5-Methyl-2-(2-methyl-2-propen-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-19-7
Record name 5-Methyl-2-(2-methyl-2-propen-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(2-methyl-2-propen-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(5-methyl-2-pyridyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 2-amino-5-methylpyridine with an appropriate alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydroxide and an organic solvent like ethyl acetate. The mixture is then subjected to heating and subsequent purification steps to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(5-methyl-2-pyridyl)-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .

Scientific Research Applications

Organic Synthesis

Reactivity and Derivatives

The compound serves as a versatile intermediate in organic synthesis. Its structure allows for multiple functionalization reactions, making it useful for synthesizing more complex molecules. For instance, it can participate in radical addition reactions and hydrosilylation processes, which are pivotal in creating diverse chemical entities. The presence of the pyridine ring enhances its reactivity due to the electron-withdrawing nature of the nitrogen atom, facilitating nucleophilic attacks and electrophilic substitutions .

Case Study: Synthesis of Indolizines

A significant application of 2-Methyl-3-(5-methyl-2-pyridyl)-1-propene is in the synthesis of indolizines. Research has demonstrated that thermal cyclization of related compounds leads to the formation of 2-substituted indolizines, which are valuable in medicinal chemistry due to their biological activities . The synthesis typically involves heating derivatives of 3-acetoxy-3-(2-pyridyl)-2-methylenepropionate esters to yield indolizines efficiently.

Medicinal Chemistry

Biological Activity Enhancement

The introduction of methyl groups in drug design has been shown to significantly enhance biological activity. For example, studies indicate that adding a methyl group to lead compounds can improve their binding affinity to target proteins substantially—sometimes by over 200-fold. This principle applies to compounds derived from this compound, suggesting potential pathways for developing new pharmaceuticals .

Potential Applications in Drug Development

Given its structural attributes, derivatives of this compound are being explored as potential inhibitors for various enzymes and receptors. The pyridine moiety can be crucial for binding interactions within active sites, making it a candidate for further exploration in drug discovery programs targeting diseases where such interactions are critical.

Material Science

Polymer Chemistry

In material science, this compound is being investigated for its properties as a monomer in polymer synthesis. Its ability to undergo polymerization reactions can lead to materials with desirable mechanical and thermal properties. Research into its use in creating conducting polymers is ongoing, with potential applications in electronic devices and sensors.

Data Summary Table

Application AreaKey FindingsReferences
Organic SynthesisVersatile intermediate; useful in radical reactions
Medicinal ChemistryEnhances biological activity; potential drug candidates
Material ScienceInvestigated as a monomer for conducting polymers

Mechanism of Action

The mechanism by which 2-Methyl-3-(5-methyl-2-pyridyl)-1-propene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

(a) Structural Analogues

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (C₉H₁₁FN₂O₂): Contains a pyridine ring with fluorine and amino substituents, linked to a propanoate ester.

5-(2-Hydroxyethyl)pyrimidin-2,4-dione (C₆H₈N₂O₃):

  • A pyrimidine derivative with a hydroxyethyl side chain. Pyrimidines differ from pyridines in having two nitrogen atoms in the ring, which increases hydrogen-bonding capacity and influences biological activity (e.g., in nucleobase analogs) .

(b) Commercial Availability

    Biological Activity

    2-Methyl-3-(5-methyl-2-pyridyl)-1-propene is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic effects. The findings are supported by data tables summarizing relevant studies and case analyses.

    Chemical Structure and Properties

    This compound is characterized by a propene backbone with a methyl group and a pyridine derivative. This structure is believed to contribute to its reactivity and interaction with biological targets.

    Antimicrobial Activity

    Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

    Table 1: Antimicrobial Activity of this compound

    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus0.0039 mg/mL
    Escherichia coli0.0048 mg/mL
    Bacillus subtilis0.0195 mg/mL
    Candida albicans0.0048 mg/mL

    These results demonstrate the compound's potential as an effective antimicrobial agent, particularly against S. aureus and E. coli, which are common pathogens in clinical settings .

    Anticancer Activity

    The anticancer potential of this compound has been explored through various studies, revealing promising results in inhibiting cancer cell proliferation.

    Table 2: Anticancer Activity Against Different Cell Lines

    Cell LineIC50 (μM)
    HeLa6.24
    MCF-74.20
    A54911.96
    Hep G-29.80

    The compound exhibited cytotoxic effects across multiple cancer cell lines, indicating its potential as a lead compound for new anticancer therapies .

    The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It acts as an electrophile, forming covalent bonds with nucleophilic sites on target proteins. This interaction can disrupt normal cellular processes, leading to inhibition of enzyme activities and promotion of apoptosis in cancer cells .

    Case Studies

    Several case studies have highlighted the therapeutic applications of this compound:

    • Case Study on Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives showed that modifications in the structure significantly enhanced antimicrobial activity, particularly against resistant strains of bacteria .
    • Case Study on Cancer Cell Lines : Research involving the testing of various derivatives demonstrated that the presence of methyl groups at specific positions increased cytotoxicity against HeLa cells, suggesting a structure-activity relationship that could be exploited for drug development .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-Methyl-3-(5-methyl-2-pyridyl)-1-propene
    Reactant of Route 2
    2-Methyl-3-(5-methyl-2-pyridyl)-1-propene

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